6-Acetamidohexanoic acid

説明

wound-healing agent component of plasmutan

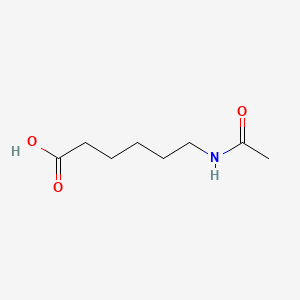

Structure

3D Structure

特性

IUPAC Name |

6-acetamidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSCBUNMANHPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt) | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045879 | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-08-9 | |

| Record name | Acexamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acexamic acid [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | acexamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetamidohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acexamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acexamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACEXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Acetamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetamidohexanoic acid, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a fascinating molecule with diverse applications in the biomedical field. While it is a simple derivative of the amino acid lysine, its roles extend from being a key pharmaceutical intermediate to a biologically active metabolite. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis, and significant roles in drug development and cellular biology. Particular focus is given to its function as a major metabolite of the cell-differentiating agent hexamethylene bisacetamide (HMBA) and its use in the synthesis of the anti-ulcer drug zinc acexamate. This document adheres to stringent data presentation and visualization requirements to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | Acexamic Acid, 6-Acetamidocaproic acid, N-Acetyl-6-aminohexanoic acid | [3][4] |

| CAS Number | 57-08-9 | [3][4][5] |

| Molecular Formula | C₈H₁₅NO₃ | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| Melting Point | 102-104 °C | [6] |

| Solubility | Soluble in water, slightly soluble in ethanol, and insoluble in ether and chloroform. | [1] |

| Appearance | White to off-white solid/powder | [1][6] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a straightforward N-acetylation of 6-aminohexanoic acid. A common laboratory-scale procedure involves the reaction of 6-aminohexanoic acid with acetic anhydride (B1165640).

Experimental Protocol: Acetylation of 6-Aminohexanoic Acid

Materials:

-

6-Aminohexanoic acid

-

Acetic anhydride

-

Water

-

Mechanical stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Dissolve 6-aminohexanoic acid in water in a flask equipped with a mechanical stirrer.

-

While stirring vigorously, add acetic anhydride to the solution in one portion. The reaction is exothermic.

-

Continue stirring for 20-30 minutes. The product, this compound, may begin to crystallize.

-

Cool the reaction mixture in an ice bath to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified this compound in an oven at 100-110 °C.

This procedure is adapted from the general method for acetylating amino acids.[7][8]

Role in Drug Development

This compound serves as a crucial component in the synthesis of various pharmaceutical agents and is itself a biologically significant molecule.

Intermediate in the Synthesis of Zinc Acexamate

Zinc acexamate is an anti-ulcer drug that demonstrates both antisecretory and gastroprotective properties.[1] this compound is the organic ligand that chelates with zinc to form this active pharmaceutical ingredient.

Synthesis of Zinc Acexamate from this compound:

A common method involves the reaction of this compound with a zinc salt, such as zinc subcarbonate, in an aqueous solution.

Experimental Protocol:

-

Charge a reaction flask with this compound and purified water.

-

Add zinc subcarbonate to the mixture.

-

Heat the reaction mixture to approximately 80-85 °C and maintain for about 100-120 minutes.

-

Filter the hot solution to remove any unreacted starting materials.

-

The filtrate is then concentrated under reduced pressure.

-

Upon cooling, zinc acexamate crystallizes out of the solution.

-

The crystals are collected by filtration and dried.

The reported yield for this salt formation reaction is around 70%.

Pharmacokinetics of this compound (from Zinc Acexamate Administration)

Pharmacokinetic studies of zinc acexamate in both rats and humans have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound. When administered orally, zinc acexamate dissociates, and the this compound moiety is absorbed.

Pharmacokinetic Parameters in Rats (Oral Administration of Zinc Acexamate):

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~47.1% | [3] |

| Hepatic First-Pass Extraction | ~8.50% of the oral dose | [3] |

| Gastrointestinal First-Pass Extraction | ~46.4% of the oral dose | [3] |

| Plasma Protein Binding | ~39.0% | [3] |

Pharmacokinetic Parameters in Humans (Single Oral Dose of Zinc Acexamate):

| Parameter | Observation | Reference(s) |

| Pharmacokinetic Model | First-order input 2-compartment open model | [4] |

| Absorption | Rapid | [1] |

| Excretion | Primarily through feces | [1] |

Biological Significance: A Key Metabolite of Hexamethylene Bisacetamide (HMBA)

This compound is the major metabolite of hexamethylene bisacetamide (HMBA), a polar compound known to induce differentiation in various cancer cell lines.[9] While HMBA has been explored as a potential anti-cancer agent, its mechanism of action and the role of its metabolites have been subjects of intense research.

HMBA-Induced Cell Differentiation

HMBA induces terminal differentiation in murine erythroleukemia cells and other transformed cell lines.[4] This process is characterized by a latent period during which several molecular changes occur, including:

-

Alterations in ion flux.

-

Increased activity of membrane-bound protein kinase C (PKC).

-

Modulation in the expression of key genes such as c-myc, c-myb, c-fos, and p53.[4]

Commitment to differentiation is associated with a persistent suppression of c-myb gene expression.[4]

The Role of this compound in HMBA-Mediated Differentiation

Interestingly, studies have shown that this compound by itself does not induce differentiation in human promyelocytic leukemia (HL-60) cells.[5] However, when combined with HMBA or its primary deacetylated metabolite, N-acetyl-1,6-diaminohexane (NADAH), this compound enhances the differentiation process.[5] This suggests a synergistic or potentiating role for this metabolite in the overall biological effect of HMBA.

Signaling Pathway of HMBA-Induced Differentiation

Recent research has elucidated a more direct mechanism for HMBA's action. It has been identified as a selective inhibitor of the second bromodomain of BET (Bromodomain and Extra-Terminal motif) proteins.[3] By inhibiting BET proteins, HMBA displaces them from chromatin, leading to significant transcriptional changes that trigger cell-cycle arrest and apoptosis in cancer cells.

Caption: HMBA signaling pathway leading to cell differentiation.

Potential Anti-inflammatory Activity

Some reports suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of prostaglandin (B15479496) synthesis.[2] Prostaglandins, particularly PGE2, are key mediators of inflammation.[10] Their synthesis is catalyzed by cyclooxygenase (COX) enzymes.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

Materials:

-

Human recombinant COX-1 or COX-2 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Fluorometric probe

-

Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Test compound (this compound)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare working solutions of the enzyme, buffer, probe, and cofactor.

-

Add the reaction mix (buffer, probe, cofactor) to the wells of a 96-well plate.

-

Add diluted this compound to the test wells.

-

Add the COX enzyme to all wells except the blank.

-

Pre-incubate the plate.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the fluorescence over time to determine the reaction rate.

-

Calculate the percent inhibition compared to a control without the inhibitor.

Caption: Experimental workflow for a COX inhibition assay.

Conclusion

This compound is a molecule of significant interest to researchers in drug development and cell biology. Its straightforward synthesis, well-characterized physicochemical properties, and multifaceted biological roles make it a valuable tool and subject of study. As a key component of the anti-ulcer drug zinc acexamate and a crucial metabolite in the action of the cell-differentiating agent HMBA, this compound continues to be relevant in the pursuit of new therapeutic strategies. Further investigation into its potential anti-inflammatory properties and its precise role in modulating cellular differentiation pathways may unveil new applications for this versatile compound.

References

- 1. Chemical differentiating agents. Differentiation of HL-60 cells by hexamethylenebis[acetamide] analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hexamethylene bisacetamide inhibits malignant phenotype in T-ALL cell lines. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. Cancer Differentiating Agent Hexamethylene Bisacetamide Inhibits BET Bromodomain Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hexamethylene bisacetamide-induced differentiation of transformed cells: molecular and cellular effects and therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of differentiation of human promyelocytic leukemia cells (HL60) by metabolites of hexamethylene bisacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. Identification of metabolites of the cell-differentiating agent hexamethylene bisacetamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Acetamidohexanoic Acid: Structure, Properties, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a derivative of the amino acid lysine. It is a white crystalline powder with established antifibrinolytic activity and has been investigated for its potential anti-inflammatory and wound-healing properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and available biological data, with a focus on experimental methodologies and potential mechanisms of action.

Chemical Structure and Properties

This compound is structurally characterized by a six-carbon carboxylic acid chain (hexanoic acid) with an acetamido group attached to the terminal (epsilon) carbon.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and interpretation of biological activity.

| Property | Value | References |

| IUPAC Name | This compound | [1][2] |

| Synonyms | N-acetyl-6-aminohexanoic acid, Acexamic acid, 6-Acetamidocaproic acid | [3][4] |

| CAS Number | 57-08-9 | [3][5] |

| Molecular Formula | C8H15NO3 | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 104-106 °C | [5] |

| Solubility | Soluble in water | [5] |

| pKa | (Predicted) | |

| LogP | (Predicted) | |

| SMILES | CC(=O)NCCCCCC(=O)O | [2] |

| InChI | InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | [2] |

Spectral Data

| Technique | Key Features |

| ¹H NMR | Data available, characteristic peaks for acetyl methyl, methylene (B1212753), and amide protons. |

| ¹³C NMR | Data available, shows signals for carbonyl, methyl, and methylene carbons. |

| IR Spectroscopy | Characteristic absorptions for C=O (amide and carboxylic acid), N-H, and C-H bonds. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis

While numerous proprietary methods exist for the industrial production of this compound, a common laboratory-scale synthesis involves the acetylation of 6-aminohexanoic acid.

Experimental Protocol: Acetylation of 6-Aminohexanoic Acid

Materials:

-

6-Aminohexanoic acid

-

Acetic anhydride (B1165640)

-

Glacial acetic acid

-

Sodium hydroxide (B78521) solution (e.g., 1 M)

-

Hydrochloric acid solution (e.g., 1 M)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve 6-aminohexanoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acetic acid and acetic anhydride by the slow addition of a sodium hydroxide solution until the pH is approximately 7.

-

Extract the aqueous solution with ethyl acetate multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude this compound from a suitable solvent system (e.g., water/ethanol) to yield the purified product.

-

Characterize the final product by melting point determination and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Biological Activity and Mechanism of Action

This compound has been reported to possess anti-inflammatory properties. While the precise mechanism of the free acid is not fully elucidated in publicly available literature, studies on its derivatives, particularly a cerium-containing salt, have provided significant insights into a potential pathway of action.

A study on a cerium-containing N-acetyl-6-aminohexanoate formulation demonstrated accelerated wound healing in diabetic animal models. The proposed mechanism of action involves the modulation of the local inflammatory response.[6]

Anti-inflammatory and Wound Healing Mechanism (deduced from a cerium salt study)

The anti-inflammatory effects appear to be mediated through the regulation of key cytokines and the reduction of oxidative stress. Specifically, the formulation was found to:

-

Decrease Pro-inflammatory Cytokines: A reduction in the tissue levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) was observed.[6]

-

Increase Anti-inflammatory Cytokines: An elevation in the concentration of Interleukin-10 (IL-10) was noted.[6]

-

Reduce Oxidative Stress: The formulation demonstrated an ability to decrease oxidative reaction activity in the wounded tissue.[6]

This modulation of the inflammatory environment creates a more favorable condition for tissue repair and regeneration.

Caption: Proposed anti-inflammatory mechanism of a this compound formulation.

It is important to note that while some non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, there is no direct evidence in the reviewed literature to definitively support this as the primary mechanism for this compound. One study on a structurally related compound even suggested that its anti-inflammatory activity was not a consequence of COX inhibition.[7]

Experimental Protocols for Biological Evaluation

While a specific, detailed protocol for the anti-inflammatory testing of free this compound was not found in the available literature, the following represents a standard and widely accepted methodology for evaluating the anti-inflammatory potential of a compound using the carrageenan-induced paw edema model.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a classical model for screening acute anti-inflammatory activity.

Materials:

-

Wistar albino rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

-

Reference standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group), including a control group (vehicle only), a reference standard group, and one or more test groups receiving different doses of this compound.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using the plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion

This compound is a well-characterized compound with established physicochemical properties. While its anti-inflammatory potential is recognized, particularly through studies on its derivatives, the precise mechanism of action of the free acid requires further investigation. The available evidence points towards a mechanism involving the modulation of pro- and anti-inflammatory cytokines and the reduction of oxidative stress, rather than direct COX inhibition. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this compound, which may hold promise for the development of novel therapeutic agents for inflammatory conditions and wound healing. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 168321737 | C16H30N2O6 | CID 168321737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound | COX | TargetMol [targetmol.com]

- 5. This compound | 57-08-9 [chemicalbook.com]

- 6. Cerium-Containing N-Acetyl-6-Aminohexanoic Acid Formulation Accelerates Wound Reparation in Diabetic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Acetamidohexanoic Acid and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, a derivative of the amino acid lysine, is a compound of significant interest in the pharmaceutical sciences. While it serves as a versatile chemical intermediate, its primary role is as the precursor to Zinc acexamate, a potent anti-ulcer agent. This technical guide provides a comprehensive overview of this compound, its synonyms, chemical properties, synthesis, and its pivotal role in the development of gastroprotective therapeutics.

Synonyms and Identification

This compound is known by a variety of names in scientific literature and commercial catalogues. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Type | Synonym |

| IUPAC Name | This compound[1] |

| Common Synonyms | Acexamic Acid[2] |

| 6-Acetamidocaproic acid[2] | |

| Acetaminocaproic acid[3] | |

| N-Acetyl-6-aminohexanoic acid[4] | |

| epsilon-Acetylaminocaproic acid[1] | |

| Trade Names | Acemin[1] |

| Plastenan[1] | |

| CAS Number | 57-08-9[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₃[2] |

| Molecular Weight | 173.21 g/mol [2] |

| Appearance | White to off-white solid/powder[5] |

| Melting Point | 102-104 °C[3] |

| Solubility | Soluble in water; slightly soluble in ethanol; insoluble in ether and chloroform[6] |

| pKa | 4.75 ± 0.10 (Predicted)[5] |

| LogP | -0.500 (Estimated)[5] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available and can be used for structural confirmation.[7]

-

¹³C NMR: Spectral data is available for structural analysis.[8]

-

Mass Spectrometry: The compound can be characterized by its molecular ion peak.[4]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of functional groups such as the carboxylic acid and amide moieties.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of N-acetyl-ε-caprolactam.

Materials:

-

N-acetyl-ε-caprolactam

-

Calcium hydroxide (B78521)

-

Demineralized water

-

Hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

A solution of N-acetyl-ε-caprolactam is prepared in demineralized water in a suitable reactor.[5]

-

Calcium hydroxide is added portion-wise to the solution while maintaining the temperature at approximately 25-30°C.[5]

-

The reaction mixture is stirred for an extended period (e.g., 14 hours) to ensure complete hydrolysis.[5]

-

The pH of the resulting solution is adjusted to approximately 7.5-7.8.[5]

-

The hydrolysate is filtered to remove any insoluble byproducts.[5]

-

The filtrate is then concentrated under reduced pressure to yield this compound.[5]

Synthesis of Zinc Acexamate from this compound

This compound is the key starting material for the synthesis of the anti-ulcer drug, Zinc acexamate.

Materials:

-

This compound

-

Zinc subcarbonate

-

Purified water

Procedure:

-

This compound is dissolved in purified water in a reaction vessel.[9]

-

Zinc subcarbonate is added to the solution.[9]

-

The mixture is heated to 60-85°C and allowed to react for 60-120 minutes.[9]

-

The resulting solution is filtered to remove any unreacted solids.[9]

-

The filtrate is concentrated under reduced pressure and then cooled to induce crystallization.[9]

-

The crystalline Zinc acexamate is collected by filtration.[9]

Applications in Drug Development

The primary application of this compound is in the synthesis of Zinc acexamate, a drug used for the treatment of peptic ulcers.[6] Zinc acexamate has been shown to possess both anti-ulcer and membrane-stabilizing properties.[10]

Signaling Pathways and Mechanisms of Action

While this compound itself is primarily an intermediate, its derivative, Zinc acexamate, exerts its therapeutic effects through a multi-faceted mechanism. The proposed mechanism of action for Zinc acexamate in gastric ulcer protection is illustrated below.

Caption: Mechanism of Zinc Acexamate.

Experimental Workflows

The synthesis of Zinc acexamate from its precursors represents a key experimental workflow in the application of this compound.

References

- 1. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. chemwhat.com [chemwhat.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | 57-08-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound(57-08-9) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. CN103709060A - Preparation method of zinc acexamate - Google Patents [patents.google.com]

- 10. Anti-ulcer and membrane stabilizing actions of zinc acexamate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Acetamidocaproic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-acetamidocaproic acid, also known as acexamic acid. It covers its fundamental chemical properties, synthesis, purification, and key applications in research and pharmaceutical development. Detailed experimental protocols and workflow visualizations are included to support practical implementation in a laboratory setting.

Core Chemical and Physical Properties

6-Acetamidocaproic acid is an unnatural amino acid derivative.[1][2] Its structure consists of a six-carbon caproic acid backbone with an acetamido group at the epsilon (6th) position. This structure makes it a useful building block and linker molecule in various chemical syntheses.

All essential quantitative data for 6-acetamidocaproic acid are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| IUPAC Name | 6-acetamidohexanoic acid | [3] |

| Synonyms | Acexamic Acid, 6-Acetylaminocaproic acid, ε-Acetamidocaproic acid | [3][4][5] |

| Molecular Weight | 173.21 g/mol | [3][4][6][7] |

| Molecular Formula | C8H15NO3 | [1][3][4][6] |

| CAS Number | 57-08-9 | [1][3][4] |

| Melting Point | 102-104 °C | [4] |

| Canonical SMILES | CC(=O)NCCCCCC(=O)O | [3] |

| InChI Key | WDSCBUNMANHPFH-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The synthesis of 6-acetamidocaproic acid is typically achieved through a two-step process starting from ε-caprolactam. The first step involves the hydrolysis of the lactam ring to form 6-aminocaproic acid, which is then acetylated.

General Synthesis Pathway

The overall synthesis workflow involves the hydrolysis of ε-caprolactam followed by N-acetylation of the resulting 6-aminocaproic acid.

Caption: Synthesis workflow for 6-acetamidocaproic acid.

Experimental Protocol: Synthesis

This protocol details the synthesis of 6-acetamidocaproic acid from its common precursor, 6-aminocaproic acid.

Materials:

-

6-aminocaproic acid

-

Acetic anhydride (B1165640)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Magnetic stirrer, round-bottom flask, condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolution: Dissolve 10 g of 6-aminocaproic acid in 50 mL of pyridine in a 250 mL round-bottom flask. Cool the mixture in an ice bath.

-

Acetylation: While stirring, slowly add 1.2 equivalents of acetic anhydride dropwise to the cooled solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Quenching: Slowly pour the reaction mixture into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH below 2 by adding concentrated HCl. This will precipitate the product.

-

Extraction: Extract the aqueous layer twice with 100 mL portions of ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification

High purity is often required for applications in drug development.[8][9] Recrystallization is an effective method for purifying the synthesized 6-acetamidocaproic acid.

Materials:

-

Crude 6-acetamidocaproic acid

-

Isopropanol (B130326) (or another suitable solvent)

-

Heating mantle, Erlenmeyer flask, Buchner funnel

Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot isopropanol to dissolve it completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold isopropanol.

-

Drying: Dry the purified crystals under vacuum at a temperature below 50 °C. The expected purity should be ≥99%.[8][10]

Applications in Research and Drug Development

6-Acetamidocaproic acid serves multiple roles in scientific research and pharmaceutical development, primarily valued for its properties as a linker and a modified amino acid.

-

Peptide Synthesis: It is used as an unnatural amino acid derivative in peptide synthesis.[1][2] Its defined length and flexible chain can be used to introduce spacers between different domains of a synthetic peptide.

-

Drug Delivery and Prodrugs: Amino acids and their derivatives are frequently used to create prodrugs to improve properties like bioavailability and targeted delivery.[11] The caproic acid chain can be functionalized to link a drug molecule to a targeting moiety, improving its pharmacokinetic profile.

-

Biomarker Development: The development of effective biomarkers is crucial in modern drug development.[12][13] Linkers like 6-acetamidocaproic acid can be used to conjugate biomarkers to reporter molecules for use in various assays.

-

Cosmetic Formulations: In some applications, it is listed as an antioxidant for use in cosmetic and personal care products.[14]

Experimental Workflow: Use as a Linker Molecule

This section describes a logical workflow for conjugating 6-acetamidocaproic acid to a protein of interest (POI), a common task in drug development for modifying protein function or for targeted delivery.

Caption: Experimental workflow for protein conjugation.

Detailed Protocol: Protein Conjugation

Objective: To covalently link 6-acetamidocaproic acid to lysine (B10760008) residues on a Protein of Interest (POI) via its carboxyl group.

Materials:

-

Purified POI in a suitable buffer (e.g., PBS pH 7.4)

-

6-Acetamidocaproic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Size-exclusion chromatography (SEC) column

-

Reaction buffer (e.g., MES buffer, pH 6.0)

Procedure:

-

Linker Activation:

-

Dissolve 6-acetamidocaproic acid, EDC, and NHS in the reaction buffer at a molar ratio of 1:1.2:1.2.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS-ester of 6-acetamidocaproic acid.

-

-

Conjugation Reaction:

-

Add the activated linker solution to the POI solution. The molar ratio of linker to protein should be optimized but can start at 20:1.

-

Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

-

-

Purification:

-

Load the reaction mixture onto a pre-equilibrated SEC column.

-

Elute the protein conjugate with PBS buffer. The larger conjugate will elute before the smaller, unreacted linker molecules.

-

Collect fractions and monitor protein concentration (e.g., by absorbance at 280 nm).

-

-

Characterization:

-

Confirm successful conjugation by running SDS-PAGE. The conjugated protein should show a slight increase in molecular weight.

-

Use mass spectrometry (e.g., MALDI-TOF) to determine the exact mass of the conjugate and the number of attached linker molecules.

-

This guide provides a foundational understanding of 6-acetamidocaproic acid for professionals in the field. The detailed protocols and data serve as a practical resource for its synthesis, purification, and application in advanced research and development projects.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. alkalisci.com [alkalisci.com]

- 3. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound [stenutz.eu]

- 6. targetmol.cn [targetmol.cn]

- 7. This compound | COX | TargetMol [targetmol.com]

- 8. US9776953B2 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]

- 9. US8809581B2 - Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Google Patents [patents.google.com]

- 10. US20170036991A1 - Isolation and purification of 6-aminocaproic acid - Google Patents [patents.google.com]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. The applications of biomarkers in early clinical drug development to improve decision-making processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetamidocaproic Acid (with Product List) [incidecoder.com]

An In-depth Technical Guide on the Function of 6-Acetamidohexanoic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as acexamic acid, is a synthetic derivative of the amino acid lysine.[1] It is a compound with diverse biological activities, primarily recognized for its roles in antifibrinolysis and wound healing.[2][3] This technical guide provides a comprehensive overview of the function of this compound in biological systems, detailing its mechanisms of action, summarizing quantitative data, and outlining experimental protocols.

Antifibrinolytic Activity

The most well-documented function of this compound is its antifibrinolytic activity, which is the inhibition of the breakdown of blood clots.[2][4] This property makes it clinically valuable in managing various bleeding conditions.

Mechanism of Action

The primary mechanism of action of this compound as an antifibrinolytic agent involves its interaction with the plasminogen-plasmin system.[2][4]

-

Inhibition of Plasminogen Activation: this compound competitively inhibits the activation of plasminogen to plasmin.[2][4] It achieves this by binding to the lysine-binding sites on plasminogen, which are crucial for its interaction with plasminogen activators like tissue plasminogen activator (tPA) and urokinase. By occupying these sites, it prevents the conformational changes necessary for plasminogen activation.

-

Inhibition of Plasmin Activity: The compound also directly inhibits the activity of plasmin by binding to its lysine-binding sites. This prevents plasmin from binding to fibrin (B1330869), its primary substrate, thereby stabilizing the fibrin clot and preventing its premature degradation.[2]

This dual action on both plasminogen and plasmin contributes to its efficacy in reducing bleeding.[4]

Signaling Pathway Diagram

Caption: Mechanism of antifibrinolytic action of this compound.

Quantitative Data

| Parameter | Value | Reference Compound | Source |

| Relative Potency | ~10x less potent | Tranexamic Acid | [5] |

Wound Healing and Anti-inflammatory Properties

Beyond its hemostatic effects, this compound also exhibits properties that promote tissue repair and modulate inflammation.[3]

Mechanism of Action

The wound-healing effects of this compound are believed to be multifactorial:

-

Stimulation of Fibroblast Proliferation: It has been shown to stimulate the proliferation and activity of fibroblasts, which are key cells in the synthesis of collagen and the formation of granulation tissue, essential for wound closure.[3]

-

Modulation of Inflammation: While not a classical non-steroidal anti-inflammatory drug (NSAID), it appears to possess anti-inflammatory properties by normalizing capillary permeability and reducing fluid exudation from inflamed tissues.[3]

-

Anti-ulcer Activity: The zinc salt of acexamic acid, zinc acexamate, has been utilized in the treatment of gastric ulcers.[6][7] This effect is attributed to its ability to promote mucosal healing.[3]

Experimental Workflow Diagram

Caption: General experimental workflow for assessing wound healing properties.

Other Biological Activities

-

Metabolite of Hexamethylene Bisacetamide (HMBA): this compound is a metabolite of the cell-differentiating agent hexamethylene bisacetamide. However, it is less active than the parent compound and does not induce cell differentiation.[8]

-

Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[6][9]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized methodologies for key experiments.

Fibrin Plate Assay for Antifibrinolytic Activity

This assay is a common method to assess the ability of a compound to inhibit fibrinolysis.

Objective: To determine the antifibrinolytic activity of this compound.

Materials:

-

Fibrinogen solution

-

Thrombin solution

-

Plasminogen

-

Plasminogen activator (tPA or urokinase)

-

Petri dishes

-

This compound solutions of varying concentrations

Protocol:

-

Prepare a fibrin-agarose gel by mixing fibrinogen, plasminogen, and agarose in a buffered solution and pouring it into Petri dishes.

-

Add thrombin to the mixture to induce fibrin clot formation.

-

Once the gel has solidified, create small wells in the gel.

-

Add the plasminogen activator to a central well to initiate fibrinolysis, which will result in a clear zone of lysis as the fibrin is degraded.

-

In surrounding wells, add different concentrations of this compound along with the plasminogen activator.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the lytic zones. A smaller lytic zone in the presence of this compound compared to the control (activator alone) indicates antifibrinolytic activity.

Fibroblast Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Objective: To quantify the effect of this compound on fibroblast proliferation.

Materials:

-

Human dermal fibroblasts

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

96-well cell culture plates

-

This compound solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable, proliferating cells.

Conclusion

This compound is a molecule with significant and diverse biological functions. Its primary role as an antifibrinolytic agent is well-established, with a clear mechanism of action involving the inhibition of plasminogen activation and plasmin activity.[2][4] Additionally, its demonstrated effects on wound healing and inflammation highlight its potential in tissue repair.[3] Further research to elucidate the precise molecular targets and signaling pathways involved in its wound-healing properties could open new avenues for therapeutic applications. The provided experimental frameworks offer a starting point for researchers to further investigate the biological roles of this multifaceted compound.

References

- 1. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Acexamic Acid? [synapse.patsnap.com]

- 3. biomedicus.gr [biomedicus.gr]

- 4. What is Acexamic Acid used for? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Page loading... [guidechem.com]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

The Genesis of a Molecule: An In-depth Technical Guide to 6-Acetamidohexanoic Acid

An exploration of the discovery, history, and key experimental protocols related to 6-acetamidohexanoic acid, a molecule at the intersection of polymer chemistry and pharmaceutical science.

Introduction

This compound, also known as N-acetyl-ε-aminocaproic acid or acexamic acid, is a fascinating molecule with a dual identity.[1][2] Its history is intrinsically linked to the development and subsequent environmental impact of nylon-6, a widely used synthetic polymer.[3][4][5][6] From its origins as a byproduct of nylon degradation to its later application as a pharmaceutical intermediate, the journey of this compound offers a unique perspective on the evolution of industrial chemistry and drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, and key experimental methodologies associated with this compound.

Discovery and History: A Tale of Two Fields

The discovery of this compound is not marked by a single, celebrated event but rather an incremental emergence from two distinct scientific domains: the study of nylon degradation and the quest for new therapeutic agents.

The Nylon Connection: A Byproduct of Polymer Breakdown

The story begins with the invention of nylon-6 in the 1930s. This polymer is synthesized from the ring-opening polymerization of ε-caprolactam. The reverse reaction, the depolymerization or degradation of nylon-6, yields its monomeric unit, 6-aminohexanoic acid.[3][4][5][6] Early research into the environmental fate and microbial degradation of nylon-6 waste identified 6-aminohexanoic acid as a key intermediate.[3][4][5][6]

The acetylation of this primary amine, 6-aminohexanoic acid, leads to the formation of this compound. While the exact first synthesis is not well-documented in readily available literature, it is plausible that its preparation was an early chemical modification studied in the context of understanding the properties and potential uses of nylon-derived monomers.

Emergence in Pharmaceuticals: A Building Block for Drug Synthesis

In the latter half of the 20th century, this compound gained prominence in the pharmaceutical industry as a key intermediate in the synthesis of zinc acexamate.[7][8][9][10] Zinc acexamate is a non-steroidal anti-inflammatory drug (NSAID) with gastroprotective properties.[7][10] The synthesis of zinc acexamate involves the reaction of this compound with a zinc salt, highlighting the importance of this acetylated amino acid in the development of this therapeutic agent.[11]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₃ | [12] |

| Molecular Weight | 173.21 g/mol | [12][13] |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 102-104 °C | [11] |

| Solubility | Soluble in water (50 mg/ml) | [14] |

| pKa | 4.75 ± 0.10 (Predicted) | [11] |

| LogP | -0.500 (est) | [11] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its precursor, 6-aminohexanoic acid. A general protocol derived from the synthesis of related compounds and intermediates is described below.[15]

Materials:

-

6-aminohexanoic acid

-

Acetyl chloride

-

Brine solution (saturated aqueous sodium chloride)

-

Sodium acetate (B1210297)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve a calculated amount of sodium acetate trihydrate in a brine solution.

-

Add 6-aminohexanoic acid and triethylamine to the brine solution. If the amino acid is not fully soluble, a minimal amount of a co-solvent like acetone can be used.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of acetyl chloride, dissolved in acetone, to the reaction mixture with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

-

Carefully add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.

-

Acidify the solution with concentrated HCl to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as methanol/water, to obtain pure this compound.

Characterization of this compound

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the methylene (B1212753) protons of the hexanoic acid chain (multiplets between 1.2 and 3.2 ppm), and the amide proton (a broad signal around 7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups (around 170-180 ppm), the methyl carbon of the acetyl group (around 23 ppm), and the methylene carbons of the hexanoic acid backbone (in the range of 25-40 ppm).

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

-

An N-H stretch from the amide group (around 3300 cm⁻¹).

-

A C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

A C=O stretch from the amide (Amide I band) (around 1640 cm⁻¹).

-

An N-H bend from the amide (Amide II band) (around 1550 cm⁻¹).

3. Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 174.11.

Signaling Pathways and Biological Relevance

The primary biological significance of this compound lies in its role as a precursor to zinc acexamate.[7][8][9][10]

Mechanism of Action of Zinc Acexamate

Zinc acexamate functions as a non-steroidal anti-inflammatory drug (NSAID).[7][10] Its mechanism of action is believed to involve the inhibition of prostaglandin (B15479496) synthesis.[7][10] Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting the enzymes responsible for prostaglandin production, zinc acexamate can reduce inflammation and pain. The zinc component of the molecule is thought to contribute to its gastroprotective effects.[8][9][16]

Experimental Workflows

Synthesis of Zinc Acexamate from this compound

The synthesis of zinc acexamate from this compound is a straightforward salt formation reaction.

Conclusion

This compound stands as a testament to the interconnectedness of different fields of chemistry. Its journey from being a derivative of a nylon monomer to a crucial component of a pharmaceutical drug showcases the potential for finding value in industrial byproducts and the continuous evolution of synthetic chemistry. This guide has provided a comprehensive overview of its history, properties, and the experimental protocols for its synthesis and characterization, offering a valuable resource for researchers and professionals in polymer chemistry and drug development.

References

- 1. NB-64-00606-1mL | this compound [57-08-9] Clinisciences [clinisciences.com]

- 2. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Degradation of Nylon-6 By Glycolysis. Part 1: Identification of Degradation Products | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. zinc acexamate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. What is the mechanism of Zinc Acetate? [synapse.patsnap.com]

- 10. Zinc acexamate | C16H28N2O6Zn | CID 155354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 57-08-9 [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. This compound | COX | TargetMol [targetmol.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ias.ac.in [ias.ac.in]

- 16. wbcil.com [wbcil.com]

6-Acetamidohexanoic Acid: A Comprehensive Technical Guide on its Role as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetamidohexanoic acid, also known as N-acetyl-6-aminohexanoic acid or acexamic acid, is a medium-chain fatty acid derivative. While not a naturally occurring endogenous metabolite in humans, it has been identified in biological fluids, primarily as a product of xenobiotic metabolism[1]. This technical guide provides an in-depth overview of this compound's role as a metabolite, focusing on its metabolic origins, quantitative analysis, and the experimental methodologies used for its detection.

Metabolic Origins of this compound

This compound is a known metabolite of at least two pharmaceutical compounds: the differentiating agent hexamethylene bisacetamide (HMBA) and the anti-ulcer drug zinc acexamate.

Metabolism of Hexamethylene Bisacetamide (HMBA)

HMBA, a potent inducer of cell differentiation, undergoes a multi-step metabolic conversion in the body, with this compound being a major product. The metabolic pathway involves a series of deacetylation and oxidation reactions.

The initial and probable rate-limiting step is the deacetylation of HMBA to form N-acetyl-1,6-diaminohexane (NADAH)[2]. Subsequent deacetylation of NADAH yields 1,6-diaminohexane (DAH). These initial metabolites can then undergo oxidative deamination and further oxidation to ultimately form this compound (AcHA) and its de-acetylated counterpart, 6-aminohexanoic acid (AmHA)[3]. Studies in leukemic cell lines have shown the sequential appearance of these metabolites, with NADAH appearing rapidly, followed by DAH, and then the later appearance of AcHA and AmHA after 24-48 hours of incubation with HMBA[3]. The enzymes responsible for these transformations are believed to be deacetylases and aldehyde dehydrogenases[4][5].

Metabolism of Zinc Acexamate

Zinc acexamate is a salt of zinc and this compound. In the gastrointestinal tract, it is understood to dissociate, releasing zinc ions and this compound, which is then absorbed. While the primary mechanism of action of zinc acexamate is attributed to the protective effects of zinc on the gastric mucosa, the this compound component is absorbed and can be detected in the serum[6][7]. The hydrolysis of the acexamate salt is likely influenced by the pH of the gastrointestinal tract, though specific enzymatic hydrolysis has not been extensively detailed in the reviewed literature.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies of its parent compounds. Gas chromatography-mass spectrometry (GC-MS) is the predominant analytical technique employed for this purpose.

Plasma Concentrations and Urinary Excretion

Studies in patients receiving continuous infusions of HMBA have provided quantitative data on the plasma concentrations and urinary excretion of this compound.

Table 1: Steady-State Plasma Concentrations (Css) of this compound in Patients Treated with HMBA [2]

| HMBA Dosage (g/m²/day) | This compound Css (mM) (Mean ± SD) |

| 4.8 | 0.12 ± 0.02 |

| 9.6 | 0.25 ± 0.04 |

| 14.4 | 0.38 ± 0.06 |

| 19.2 | 0.51 ± 0.08 |

| 24.0 | 0.58 ± 0.09 |

| 33.6 | 0.68 ± 0.11 |

| 43.2 | 0.72 |

Table 2: Urinary Excretion of this compound in Patients Treated with HMBA [2]

| Parameter | Value (Mean ± SD) |

| Fraction of HMBA Dose Excreted as this compound | 12.7 ± 3.9% |

These data indicate that this compound is a major plasma metabolite of HMBA, with its steady-state concentration increasing with the dosage of the parent drug. A significant portion of the administered HMBA is excreted in the urine as this metabolite.

Experimental Protocols

The following section details a generalized experimental protocol for the quantification of this compound in human plasma and urine using GC-MS, based on methodologies described in the scientific literature.

Sample Preparation and Extraction

-

Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Collect urine samples in sterile containers. Store samples at -20°C or lower until analysis.

-

Internal Standard Addition: Thaw samples and add an appropriate internal standard (e.g., a deuterated analog of this compound) to an aliquot of the plasma or urine.

-

Protein Precipitation (for plasma samples): Add a protein precipitating agent, such as a cold organic solvent (e.g., acetone (B3395972) or acetonitrile), to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid or Solid-Phase Extraction:

-

Liquid-Liquid Extraction: Acidify the supernatant (from plasma) or urine sample with an acid (e.g., HCl) to a pH below 2. Extract the this compound into an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) by vortexing. Separate the organic layer. Repeat the extraction process for better recovery.

-

Solid-Phase Extraction (SPE): Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange). Load the acidified sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the this compound with an appropriate solvent.

-

-

Drying: Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.

Derivatization

Due to the polar nature and low volatility of this compound, derivatization is essential for GC-MS analysis. Silylation is a common derivatization technique.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for the separation of fatty acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column). Program the oven temperature with a gradient to achieve optimal separation of the analyte from other components.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Monitor characteristic ions of the derivatized this compound and the internal standard.

-

Quantification: Construct a calibration curve using standards of known concentrations of this compound. Determine the concentration in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound serves as a significant metabolite of the pharmaceutical agents hexamethylene bisacetamide and zinc acexamate. Its presence and concentration in biological fluids are indicative of the metabolic processing of these parent compounds. The analytical methodologies, primarily GC-MS with derivatization, are well-established for its sensitive and specific quantification. This technical guide provides a foundational understanding for researchers and professionals in drug development engaged in the study of these compounds and their metabolic fate. Further research to elucidate the specific enzymes involved in the metabolic pathways will provide a more complete picture of the biotransformation of these xenobiotics.

References

- 1. Catabolites produced by the deacetylation of hexamethylenebisacetamide play a key role in murine erythroleukaemic-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma pharmacokinetics and urinary excretion of hexamethylene bisacetamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of hexamethylene bisacetamide and its metabolites in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Aldehyde dehydrogenases: From eye crystallins to metabolic disease and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zinc Deficiency and Therapeutic Value of Zinc Supplementation in Pediatric Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of zinc acexamate on experimental gastric ulcers: a histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 6-Acetamidohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Acetamidohexanoic acid. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. This document includes tabulated physicochemical data, in-depth experimental protocols for property determination, and diagrams illustrating its synthesis, experimental workflows, and biological context.

Chemical Identity

This compound, also known as acexamic acid, is a derivative of the amino acid 6-aminohexanoic acid.[1] It is classified as a medium-chain fatty acid.[2]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Acexamic Acid, 6-Acetamidocaproic acid, N-Acetyl-6-aminohexanoic acid, epsilon-acetylaminocaproic acid[1][2] |

| CAS Number | 57-08-9[1] |

| Molecular Formula | C₈H₁₅NO₃[1] |

| Canonical SMILES | CC(=O)NCCCCCC(=O)O[3] |

| InChI Key | WDSCBUNMANHPFH-UHFFFAOYSA-N |

Physicochemical Properties

This compound presents as a white crystalline powder.[4] It is stable under normal temperatures and pressures.[4]

| Property | Value | Reference |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 104 °C | [5] |

| Boiling Point | Data not available | |

| Solubility | Water: Very soluble. Ethanol: Slightly soluble. Ether, Chloroform: Insoluble. DMSO: 1.8 mg/mL (10.39 mM) | [4][6] |

| pKa | 4.75 ± 0.10 (Predicted) | [4] |

Spectral Data

Comprehensive spectral data is available for the characterization of this compound. This includes 1H NMR, 13C NMR, IR, and mass spectrometry data, which are crucial for identity confirmation and purity assessment.[7][8]

Experimental Protocols

Synthesis of this compound via N-acetylation

This protocol describes the synthesis of this compound from 6-aminohexanoic acid using acetic anhydride (B1165640). The primary amine group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.[9]

Materials and Reagents:

-

6-aminohexanoic acid

-

Acetic anhydride

-

Inert solvent (e.g., anhydrous dioxane or tetrahydrofuran)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Apparatus for filtration (e.g., Büchner funnel and flask)

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 6-aminohexanoic acid in the inert solvent.

-

Purge the flask with an inert gas, such as nitrogen, to prevent the hydrolysis of acetic anhydride.[9]

-

While stirring, slowly add acetic anhydride to the solution. An equimolar amount or a slight excess can be used.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[9]

-

Upon completion, the product may crystallize out of the solution upon cooling.[9]

-

Collect the solid product by filtration.[9]

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

Dry the purified this compound under vacuum.[9]

Determination of Melting Point

The melting point is a key physical property for compound identification and purity assessment.[10] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[11]

Materials and Reagents:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus or Thiele tube setup

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm.[12]

-

Place the capillary tube in the heating block of the melting point apparatus.[11]

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point, then reduce the heating rate to about 1-2°C per minute.[11][13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[13]

-

Record the temperature at which the entire sample has completely melted (the end of the melting range).[13]

-

For accuracy, repeat the measurement with a fresh sample.

Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in water.

Materials and Reagents:

-

This compound

-

Distilled or deionized water

-

Vials with screw caps

-

Constant temperature shaker or rotator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Add an excess amount of this compound to a known volume of water in a vial. This ensures that a saturated solution is formed.

-

Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration of the supernatant is recommended.

-

Quantify the concentration of this compound in the clear supernatant using a pre-validated analytical method.

-

The determined concentration represents the equilibrium solubility at the specified temperature.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of weak acids like this compound.[14]

Materials and Reagents:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

-

Prepare a solution of this compound of known concentration in water. Maintain a constant ionic strength using KCl.[15]

-

If necessary, adjust the initial pH of the solution to the acidic side (e.g., pH 2-3) with the HCl solution.[15]

-

Place the solution on a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from a burette.[15]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (typically to a pH of 11-12).

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the titration curve.

Biological Activity and Signaling

This compound, or acexamic acid, is recognized for its anti-inflammatory and antifibrinolytic properties.[5][7] Its mechanism of action is linked to the inhibition of fibrinolysis by preventing the conversion of plasminogen to plasmin.[4][7] Additionally, it is suggested to have anti-inflammatory effects by blocking the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds involved in inflammation, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[16][17] By inhibiting COX, acexamic acid can reduce the production of prostaglandins, thereby mitigating inflammatory responses.[2]

Safety and Handling

This compound may cause skin and respiratory irritation, and poses a risk of serious eye damage.[4] It is recommended to wear appropriate personal protective equipment, including gloves and eye protection, when handling this compound.[4] Avoid breathing dust and ensure thorough washing after handling.[4] Store in a cool, dry place in a tightly sealed container.[4]

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. 6-Acetylaminocaproic acid | C8H15NO3 | CID 2005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. What is the mechanism of Acexamic Acid? [synapse.patsnap.com]

- 5. biomedicus.gr [biomedicus.gr]

- 6. This compound | COX | TargetMol [targetmol.com]

- 7. What is Acexamic Acid used for? [synapse.patsnap.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. benchchem.com [benchchem.com]

- 10. pennwest.edu [pennwest.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. researchgate.net [researchgate.net]

6-Acetamidohexanoic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 6-Acetamidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 57-08-9). The information is compiled from multiple safety data sheets (SDS) to provide researchers, scientists, and drug development professionals with the necessary data for safe laboratory conduct.

Chemical and Physical Properties

This compound, also known as Acexamic acid, is a derivative of the amino acid lysine.[1] It appears as a white, odorless crystalline powder.[2][3][4] The compound is stable under normal storage conditions.[4][5]

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| CAS Number | 57-08-9[6] |

| Molecular Formula | C₈H₁₅NO₃[2][6] |

| Molecular Weight | 173.21 g/mol [5][6] |

| Synonyms | Acexamic Acid, 6-Acetamidocaproic acid[6][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|